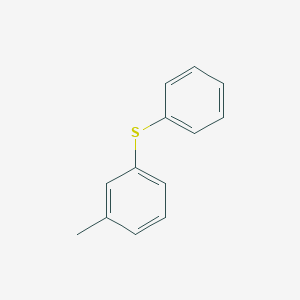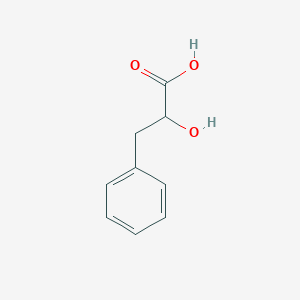
Nalco L-699
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Nalco L-699 is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a type of cationic polymer that is commonly used as a flocculant and coagulant in wastewater treatment processes. However, recent research has shown that Nalco L-699 has a range of other potential applications in fields such as biotechnology, biochemistry, and molecular biology.
作用機序
The mechanism of action of Nalco L-699 is based on its ability to form complexes with biomolecules through the formation of electrostatic interactions. The cationic nature of the polymer allows it to interact with negatively charged biomolecules, leading to the formation of stable complexes. This interaction can be further enhanced through the addition of salt or changes in pH.
生化学的および生理学的効果
Nalco L-699 has been shown to have a range of biochemical and physiological effects on biomolecules. For example, it has been shown to induce conformational changes in proteins, alter the activity of enzymes, and promote the formation of stable complexes between biomolecules. These effects can be used to manipulate and study biomolecules in a range of research applications.
実験室実験の利点と制限
One of the main advantages of Nalco L-699 for lab experiments is its high specificity and selectivity for biomolecules. This allows for precise separation and purification of target molecules, which is essential for many research applications. Additionally, Nalco L-699 is relatively easy to use and can be applied to a range of different biomolecules.
However, there are also limitations to the use of Nalco L-699 in lab experiments. One of the main limitations is its potential toxicity to cells and tissues. Additionally, the formation of stable complexes between biomolecules can be difficult to control, which can lead to unwanted interactions and results.
将来の方向性
There are many potential future directions for research on Nalco L-699. One promising area of research is the development of new synthesis methods that can produce polymers with specific properties and characteristics. Additionally, there is potential for the use of Nalco L-699 in new applications, such as the development of new drug delivery systems or the study of protein-protein interactions.
Conclusion
In conclusion, Nalco L-699 is a highly promising chemical compound that has a range of potential applications in scientific research. Through further research and development, it may be possible to unlock new uses and applications for this versatile polymer.
科学的研究の応用
Nalco L-699 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of biomolecular separation and purification. Nalco L-699 has been shown to be highly effective at separating and purifying a range of biomolecules, including proteins, nucleic acids, and carbohydrates.
特性
CAS番号 |
139-90-2 |
|---|---|
製品名 |
Nalco L-699 |
分子式 |
C13H30N2O4 |
分子量 |
278.39 g/mol |
IUPAC名 |
1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxyethyl)amino]propan-2-ol |
InChI |
InChI=1S/C13H30N2O4/c1-11(17)8-14(6-7-16)4-5-15(9-12(2)18)10-13(3)19/h11-13,16-19H,4-10H2,1-3H3 |
InChIキー |
VUTCGUXQNADIRX-UHFFFAOYSA-N |
SMILES |
CC(CN(CCN(CC(C)O)CC(C)O)CCO)O |
正規SMILES |
CC(CN(CCN(CC(C)O)CC(C)O)CCO)O |
その他のCAS番号 |
139-90-2 845526-22-9 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

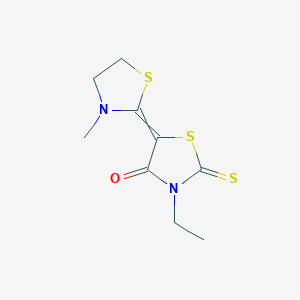
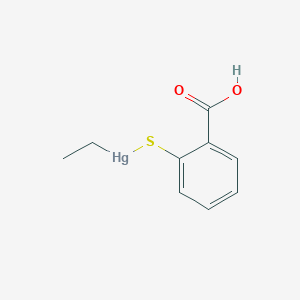
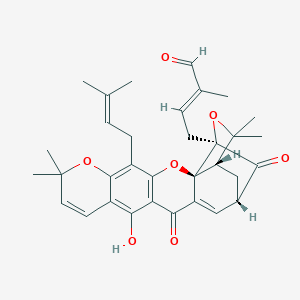
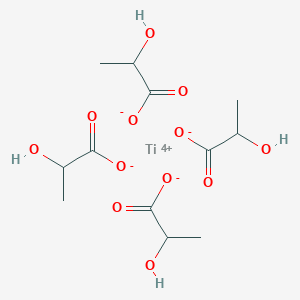
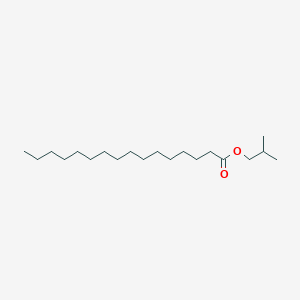
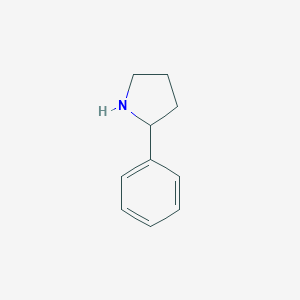
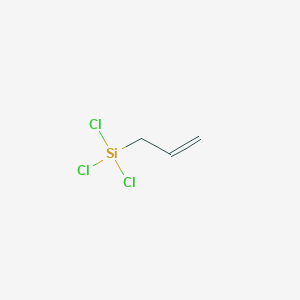
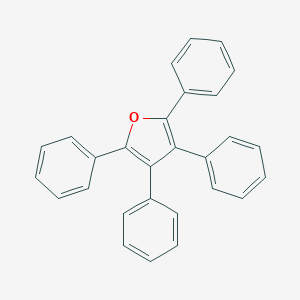

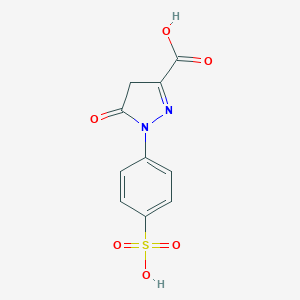
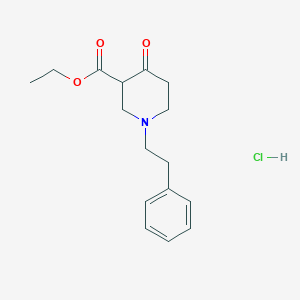
![Dibenzo[c,k]phenanthridine](/img/structure/B85689.png)
